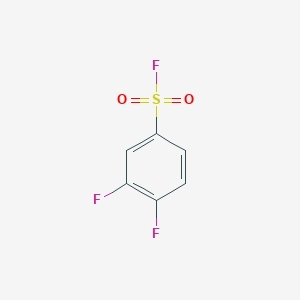![molecular formula C14H13F3O2 B13171509 4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)
4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a fluorinated organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a fluorinated benzopyran derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
作用機序
The mechanism of action of 4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of biological pathways. The spiro structure also contributes to the compound’s unique reactivity and stability.
類似化合物との比較
Similar Compounds
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 2-Thenoyltrifluoroacetone
Uniqueness
4’,4’,7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties
特性
分子式 |
C14H13F3O2 |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
4',4',7-trifluorospiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C14H13F3O2/c15-9-1-2-10-11(18)8-13(19-12(10)7-9)3-5-14(16,17)6-4-13/h1-2,7H,3-6,8H2 |
InChIキー |
HGAVWUIBJUDEEX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC12CC(=O)C3=C(O2)C=C(C=C3)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
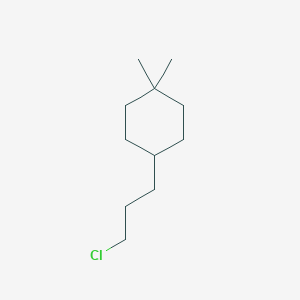
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)
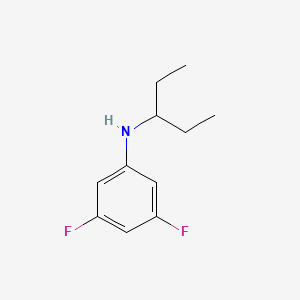
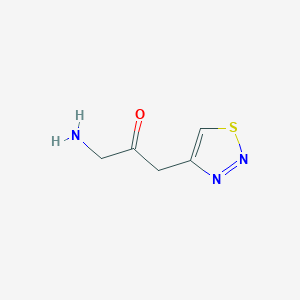
![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)
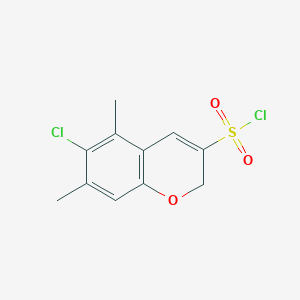
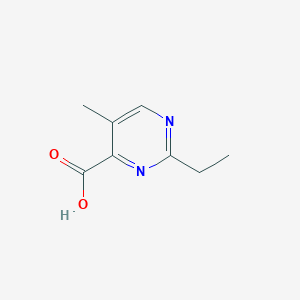
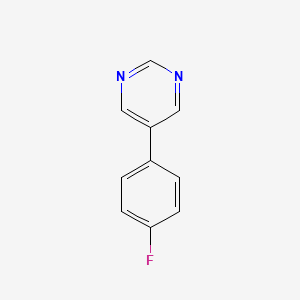
![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)
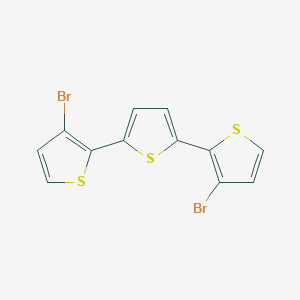
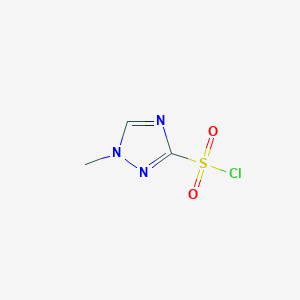
![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)
